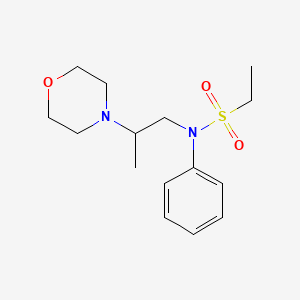
N-(2-Morpholinopropyl)ethanesulfonanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholinopropyl)ethanesulfonanilide is a chemical compound with the molecular formula C15H24N2O3S and a molecular weight of 312.43 g/mol It is known for its unique structure, which includes a morpholine ring, a propyl chain, and an ethanesulfonanilide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinopropyl)ethanesulfonanilide typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the ethanesulfonanilide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Morpholinopropyl)ethanesulfonanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-(2-Morpholinopropyl)ethanesulfonanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(2-Morpholinopropyl)ethanesulfonanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells .
Comparison with Similar Compounds
Similar Compounds
2-(N-Morpholino)ethanesulfonic acid (MES): A similar compound used as a buffering agent in biological and chemical experiments.
3-(N-Morpholino)propanesulfonic acid (MOPS): Another buffering agent with similar applications in biochemical research.
Uniqueness
N-(2-Morpholinopropyl)ethanesulfonanilide is unique due to its specific structure, which combines the properties of morpholine, propyl, and ethanesulfonanilide groups. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
CAS No. |
94501-76-5 |
|---|---|
Molecular Formula |
C15H24N2O3S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylpropyl)-N-phenylethanesulfonamide |
InChI |
InChI=1S/C15H24N2O3S/c1-3-21(18,19)17(15-7-5-4-6-8-15)13-14(2)16-9-11-20-12-10-16/h4-8,14H,3,9-13H2,1-2H3 |
InChI Key |
FUWUPDIJYVIPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(CC(C)N1CCOCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















